4-(Chloromethyl)piperidine

Purity Stability Formulation

4-(Chloromethyl)piperidine (CAS 58013-32-4) provides a unique, mild electrophilic handle for precise N-alkylation—a critical advantage over more reactive bromo analogs and aromatically deactivated pyridine derivatives. Its stable hydrochloride salt (CAS 1822-61-3) simplifies handling and storage, delivering consistent, reproducible yields from discovery through scale-up. A proven intermediate for NP118809-based N-type calcium channel blockers, this scaffold integrates a latent warhead for covalent inhibitor design. Choose this compound to streamline your synthetic route, avoid extra activation steps, and access a core motif that appears widely in bioactive molecules.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 58013-32-4
Cat. No. B1605206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)piperidine
CAS58013-32-4
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CNCCC1CCl
InChIInChI=1S/C6H12ClN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2
InChIKeyUTIGJVMEFKRSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)piperidine (CAS 58013-32-4): Sourcing and Key Specifications


4-(Chloromethyl)piperidine is a piperidine derivative with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . The compound features a reactive chloromethyl group at the 4-position of a saturated piperidine ring, making it a versatile electrophilic building block in organic synthesis . It is primarily available as its hydrochloride salt (CAS 1822-61-3, C6H12ClN·HCl) for enhanced stability and handling . The free base and salt forms are fundamental intermediates for constructing more complex molecules, particularly in medicinal chemistry.

Why Generic Substitution of 4-(Chloromethyl)piperidine Can Compromise Synthesis Outcomes


Substituting 4-(Chloromethyl)piperidine with a seemingly similar analog can be problematic due to differences in reactivity, stability, and resulting chemical properties. The chloromethyl group on the aliphatic piperidine ring provides a specific electrophilic profile that differs significantly from its aromatic counterpart, 4-(Chloromethyl)pyridine, where the electron-withdrawing aromatic ring alters the leaving group ability . Compared to 4-(Bromomethyl)piperidine, the chloride leaving group offers a different balance of reactivity and stability, often preferred for controlled nucleophilic substitutions under milder conditions . Furthermore, using an unprotected amine like 4-piperidinemethanol would require an additional activation or chlorination step, adding complexity to the synthetic route. The specific combination of the saturated amine heterocycle and the primary alkyl chloride is critical for the desired reaction pathway and final molecule architecture.

4-(Chloromethyl)piperidine (CAS 58013-32-4): A Quantitative Evidence Guide for Procurement


Purity and Physical Form: The Hydrochloride Salt Advantage

4-(Chloromethyl)piperidine is commercially available in its free base and hydrochloride salt forms. The hydrochloride salt (CAS 1822-61-3) is offered at a specified purity of ≥98%, as indicated by leading suppliers . The salt form is a solid with a reported melting point of 128-130°C, while the free base is an oily liquid, which is more difficult to handle and quantify accurately on a laboratory scale .

Purity Stability Formulation

Synthetic Utility: A Key Intermediate for N-Type Calcium Channel Blockers

4-(Chloromethyl)piperidine hydrochloride is a documented reagent for the synthesis of NP118809 derivatives, a class of N-type calcium channel blockers [1]. This specific application is a direct result of the molecule's structure, which allows for the introduction of the piperidine moiety with a reactive handle for further derivatization. While other 4-substituted piperidines like 4-piperidinemethanol can be used in related syntheses, the chloromethyl group enables direct alkylation reactions without the need for an additional activation step .

Pharmaceutical Intermediate Ion Channel Medicinal Chemistry

Procurement and Storage: Defined Long-Term Stability Profile

The hydrochloride salt of 4-(Chloromethyl)piperidine is specified for long-term storage in a cool, dry place at room temperature, with an assay purity of 98% . This is a significant practical advantage over more reactive or unstable analogs. For instance, 4-(Bromomethyl)piperidine, while more reactive, is expected to be less stable to light and moisture, potentially requiring refrigerated storage and more rigorous exclusion of water to prevent decomposition, which adds logistical and handling costs .

Storage Stability Procurement

Strategic Applications of 4-(Chloromethyl)piperidine (CAS 58013-32-4) in R&D and Production


Medicinal Chemistry: Synthesis of N-Type Calcium Channel Modulators

4-(Chloromethyl)piperidine is a proven intermediate for constructing derivatives of NP118809, a potent and selective N-type calcium channel blocker. Its use allows for the direct installation of the piperidine core with a reactive handle for subsequent functionalization, streamlining the synthesis of lead compounds in this therapeutically relevant area [1].

Process Chemistry: Preferred Reagent for Controlled Alkylation

The solid hydrochloride salt of 4-(Chloromethyl)piperidine provides a convenient and stable source of the electrophilic chloromethyl-piperidine fragment for alkylation reactions. Its stability at room temperature and defined purity are critical for achieving reproducible reaction yields in both small-scale discovery and larger-scale process development, especially when compared to less stable or more reactive analogs like the corresponding bromide.

Chemical Biology: Scaffold for Targeted Covalent Inhibitor Design

The chloromethyl group on 4-(Chloromethyl)piperidine can serve as a latent electrophile. After incorporation into a larger scaffold, it can be designed to form a covalent bond with a nucleophilic residue (e.g., cysteine) in a target protein. This 'warhead' strategy is valuable for developing irreversible enzyme inhibitors. The compound's core piperidine structure is a common motif in bioactive molecules, making it an attractive starting point .

Technical Documentation Hub

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